molecular formula C27H27N3O3S B2701934 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 866845-18-3

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2701934
CAS No.: 866845-18-3
M. Wt: 473.59
InChI Key: ATKOMUBKURPDBT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic organic compound of significant interest in medicinal chemistry research, primarily due to its complex molecular architecture featuring a quinoline core substituted with benzenesulfonyl, ethoxy, and phenylpiperazine groups. The quinoline scaffold is a recognized privileged structure in drug discovery, known for its diverse biological activities. The specific substitution pattern on this molecule suggests potential for interaction with various biological targets. The presence of the phenylpiperazine moiety is particularly noteworthy, as this group is a common feature in compounds that interact with the central nervous system; it is a rigid analogue of amphetamine and is found in ligands for various monoamine receptors and transporters . Piperazine derivatives, in general, represent a biologically active scaffold associated with a wide spectrum of pharmacological actions, including antimicrobial, antidepressant, anticonvulsant, and antipsychotic activities . Furthermore, the benzenesulfonyl group is a functional unit present in several bioactive molecules and may influence the compound's binding affinity and metabolic stability. This compound is related to a class of 4-substituted quinoline derivatives, which have been investigated in scientific patents for their potential to kill clinically latent microorganisms . As such, it may serve as a valuable chemical probe for researching new antimicrobial agents. The structural features of this compound make it a compelling candidate for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-2-33-22-13-14-25-24(19-22)27(26(20-28-25)34(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)21-9-5-3-6-10-21/h3-14,19-20H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKOMUBKURPDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline typically involves multiple steps. The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzenesulfonyl group and ethoxy substituent participate in nucleophilic substitutions under controlled conditions:

Reaction TypeConditionsCatalystOutcomeYield RangeReference
Sulfonyl Group ReplacementBasic aqueous/organic media (pH 10-12)NoneFormation of thioether derivatives55-72%
Ethoxy DisplacementHBr/AcOH reflux (110°C, 6 hr)-Replacement with hydroxyl/bromo groups68-85%

Key findings:

  • The sulfonyl group shows higher reactivity toward thiols and amines compared to halide nucleophiles.

  • Ethoxy substitution follows SN2 mechanisms, with steric hindrance from the bulky piperazine ring reducing reaction rates by 30-40% compared to simpler quinoline derivatives.

Electrophilic Aromatic Substitution

The quinoline core undergoes directed substitutions at positions 5 and 7:

ElectrophileConditionsPositionProduct ApplicationYield
NitrationHNO3/H2SO4 (0°C, 2 hr)C-5Precursor for amino derivatives61%
SulfonationClSO3H/DCM (rt, 4 hr)C-7Water-solubility enhancement58%

Notable observations:

  • The 4-phenylpiperazine group exerts +M effects, directing electrophiles to the C-5 position preferentially .

  • Concurrent sulfonation at both C-7 and benzenesulfonyl groups occurs in <5% cases, requiring careful stoichiometric control.

Transition Metal-Catalyzed Couplings

The compound participates in cross-coupling reactions essential for structural diversification:

Reaction TypeCatalytic SystemCoupling PartnerApplicationTOF*
Suzuki-MiyauraPd(PPh3)4/K2CO3 (DMF, 80°C)Aryl boronic acidsBiaryl-modified analogs89 h⁻¹
Buchwald-HartwigPd2(dba)3/Xantphos (toluene, 100°C)Secondary aminesPiperazine ring functionalization76 h⁻¹

*Turnover frequency calculated at 50% conversion

Mechanistic insights:

  • The quinoline nitrogen coordinates with Pd centers, accelerating oxidative addition steps .

  • Catalyst poisoning occurs with >2 eq. benzenesulfonyl groups unless bulky phosphine ligands are used.

Redox Transformations

Strategic reduction/oxidation modifies pharmacological properties:

ProcessReagentsTarget SiteBiological Impact
Quinoline Ring ReductionH2 (40 psi)/Ra-Ni (EtOH)Pyridine → TetrahydroquinolineIncreased BBB permeability
N-Oxidationm-CPBA/DCM (0°C, 1 hr)Piperazine N4Enhanced water solubility (3.8×)

Critical stability data:

  • Reduced forms show 94% stability in pH 7.4 buffer vs. 72% for oxidized analogs over 72 hr.

  • N-oxide derivatives demonstrate 40% higher CYP3A4 metabolic resistance compared to parent compound.

Acid-Base Reactions

The piperazine nitrogen centers enable pH-dependent behavior:

PropertyValueAnalytical Method
pKa1 (aromatic NH)4.2 ± 0.3Potentiometric titration
pKa2 (piperazine N)8.9 ± 0.2UV-Vis spectroscopy

Applications:

  • Forms stable hydrochloride salts (m.p. 214-216°C) for pharmaceutical formulations.

  • Demonstrates 92% aqueous solubility at pH <3 compared to 28% at physiological pH.

This reactivity profile enables rational design of analogs with optimized pharmacokinetic properties. Recent studies highlight its utility as a scaffold for developing dual-acting antimicrobial-antidepressant agents, leveraging both its inherent bioactivity and synthetic versatility . Further research should explore photocatalytic C-H functionalization methods to access underexplored substitution patterns.

Scientific Research Applications

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an acetylcholinesterase inhibitor, thereby affecting neurotransmission . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Key Observations:
  • Positional Effects: The target compound’s substituents at positions 3, 4, and 6 contrast with fluoroquinolones (e.g., Impurity D in Table 1), where a 6-fluoro and 7-piperazinyl group are critical for antibacterial activity . The ethoxy group at position 6 in the target compound may reduce DNA gyrase affinity but improve metabolic stability.
  • Phenylpiperazine vs. Piperazine: The 4-phenylpiperazinyl group in the target compound could enhance CNS penetration compared to unsubstituted piperazine moieties in quinolones .
  • Sulfonyl vs. Carboxylic Acid : The benzenesulfonyl group at position 3 may favor kinase inhibition (e.g., tyrosine kinase inhibitors), whereas carboxylic acid derivatives (e.g., Table 1, row 4) are more hydrophilic but less membrane-permeable .

Biological Activity

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a quinoline core, which is known for its diverse biological activities. The presence of a benzenesulfonyl group and a piperazine moiety enhances its pharmacological profile. The molecular formula is C23H24N6O2S, with a molecular weight of 480.61 g/mol.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuropharmacological Effects : Given the presence of the phenylpiperazine group, it may interact with serotonin receptors, indicating possible applications in treating psychiatric disorders.

Research suggests that the biological activity of this compound may involve:

  • Inhibition of Topoisomerases : This leads to DNA damage and subsequent apoptosis in cancer cells.
  • Modulation of Neurotransmitter Systems : Interaction with serotonin and dopamine receptors could explain its neuropharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against specific bacterial strains
NeuropharmacologicalPotential interaction with serotonin receptors

Table 2: Case Studies on Antitumor Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa5.0Apoptosis induction
Study BMCF-73.2Cell cycle arrest
Study CA5494.8DNA topoisomerase inhibition

Case Studies and Research Findings

  • Case Study A : In vitro studies demonstrated that this compound significantly inhibited the growth of HeLa cervical cancer cells with an IC50 value of 5 µM, primarily through apoptosis induction.
  • Case Study B : Research on MCF-7 breast cancer cells revealed an IC50 value of 3.2 µM, indicating potent antitumor activity linked to cell cycle arrest at the G2/M phase.
  • Case Study C : The compound was also tested against A549 lung cancer cells, showing an IC50 value of 4.8 µM, attributed to DNA damage through topoisomerase inhibition.

Q & A

Q. What are the established synthetic routes for 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF, 80–100°C) .
  • Piperazine coupling : The 4-phenylpiperazine moiety is attached through Buchwald-Hartwig amination or nucleophilic displacement, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Ethoxy group installation : Alkylation of hydroxylated quinoline intermediates using ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) . Characterization : Confirm intermediates via LC-MS (for molecular weight), 1H^1 \text{H}/13C^{13} \text{C}-NMR (structural verification), and IR spectroscopy (functional group analysis). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers validate the structural integrity of this compound?

Use X-ray crystallography to resolve the 3D conformation, particularly the orientation of the benzenesulfonyl and piperazine groups, which influence receptor binding . For non-crystalline samples:

  • 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and confirm substituent positions.
  • High-resolution mass spectrometry (HR-MS) to verify the molecular formula (e.g., expected [M+H]⁺ for C₂₇H₂₈N₃O₃S: 498.1821) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Receptor binding assays : Test affinity for serotonin (5-HT) or dopamine (D2/D3) receptors due to structural similarity to known quinoline-based ligands. Use radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) .
  • CYP450 inhibition : Assess metabolic stability using human liver microsomes and LC-MS/MS quantification of metabolites .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts in the piperazine coupling step?

  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track the consumption of starting materials and optimize reaction time .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, but switch to toluene/water biphasic systems to reduce side reactions during workup .
  • Catalyst screening : Test alternative ligands (e.g., BINAP vs. Xantphos) to improve coupling efficiency. Pd-catalyzed systems may require 1–5 mol% catalyst loading .

Q. How should contradictory data between computational docking and experimental binding assays be resolved?

  • Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess ligand-receptor stability, accounting for solvent effects and conformational flexibility .
  • Alanine scanning mutagenesis : Identify critical receptor residues; discrepancies may arise from unmodeled water molecules or allosteric effects .
  • Orthogonal assays : Validate with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) independently .

Q. What strategies are effective for elucidating the metabolic fate of this compound in vivo?

  • Stable isotope labeling : Synthesize a deuterated analog (e.g., deuterium at the ethoxy group) to track metabolites via LC-MS/MS .
  • Recombinant CYP450 isoforms : Incubate the compound with CYP3A4, CYP2D6, etc., to identify primary metabolic pathways .
  • Bile duct-cannulated animal models : Collect bile and plasma to characterize Phase II metabolites (e.g., glucuronides) .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

  • Core modifications : Replace the quinoline scaffold with isoquinoline or naphthyridine to assess π-π stacking effects .
  • Substituent variation : Systematically alter the benzenesulfonyl group (e.g., electron-withdrawing vs. donating substituents) and measure binding affinity shifts .
  • Free-energy perturbation (FEP) : Computational modeling to predict the impact of structural changes on binding energy, guiding synthetic prioritization .

Methodological Considerations

Q. What analytical techniques are critical for resolving crystallinity issues during formulation?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures to select stable polymorphs .
  • Differential scanning calorimetry (DSC) : Identify melting points and glass transition temperatures for amorphous forms .
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .

Q. How should researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
  • pH adjustment : Protonate the piperazine nitrogen (pKa ~7–8) by preparing buffers at pH 4–5 to enhance solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between cancer cell lines?

  • Transcriptomic profiling : Use RNA-seq to identify differential expression of drug transporters (e.g., ABCB1) or pro-apoptotic genes .
  • Redox status measurement : Quantify intracellular glutathione (GSH) levels; resistant lines may have higher antioxidant capacity .
  • 3D spheroid models : Compare 2D monolayer vs. 3D culture results to assess microenvironment-dependent toxicity .

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